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Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global
public health, rendering many last-resort antibiotics ineffective.[1][2] Carbapenem resistance is
primarily driven by the production of B-lactamase enzymes that hydrolyze and inactivate
carbapenem antibiotics.[1] Relebactam, a diazabicyclooctane (DBO) (3-lactamase inhibitor, has
emerged as a critical agent in combating this resistance. When combined with the carbapenem
antibiotic imipenem and the renal dehydropeptidase inhibitor cilastatin, relebactam restores
imipenem's activity against a broad spectrum of resistant bacteria. This technical guide
provides an in-depth overview of relebactam’'s mechanism of action, its efficacy in overcoming
carbapenem resistance, and the experimental methodologies used to evaluate its activity.

Mechanism of Action of Relebactam

Relebactam is a non-fB-lactam (-lactamase inhibitor that works by covalently binding to the
active site of specific 3-lactamase enzymes, rendering them inactive. Unlike some other
inhibitors, after de-acylation, relebactam can reform its five-membered ring and re-bind to
target enzymes. Its primary targets are Ambler Class A and Class C (3-lactamases.

Key inhibited 3-lactamases include:

e Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC).
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o Extended-Spectrum (-Lactamases (ESBLS): Such as SHV, TEM, and CTX-M types.
¢ Class C Cephalosporinases (AmpC): Both chromosomally-encoded and plasmid-mediated.

Relebactam is not active against Class B metallo-B-lactamases (MBLS) like NDM, VIM, and
IMP, or Class D oxacillinases with carbapenemase activity such as OXA-48.

The addition of a piperidine ring to relebactam's structure is designed to reduce its export from
bacterial cells, thereby increasing its intracellular concentration and inhibitory activity. By
neutralizing these key 3-lactamases, relebactam protects imipenem from degradation,
allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis,
ultimately leading to bacterial cell death.

Overcoming Carbapenem Resistance Mechanisms

Gram-negative bacteria have evolved multiple mechanisms to resist carbapenems.
Relebactam, in combination with imipenem, effectively counters several of these.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enters cell
Expels
Bacterial Cell
Inner Membranew
1\)]';
4 Periplasmic S N
Outer Membrane eriplasmic space Inhibits cell wall
synthesis
Enters cell ! Penicillin-Binding
Porin Channel Protein (PBP)

/S TTTTTT s

P Carbapenem |

Resistance |

Hydrolyzes M _ -

Relebactam frimbits B-Lactamase
(e.g., KPC, AmpC)
J

s T -~

! Restored

'\\Susceptlblllty/ )

Click to download full resolution via product page

Caption: Mechanism of Carbapenem Resistance and Relebactam's Action.
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Data Presentation

The combination of imipenem and relebactam has demonstrated potent in vitro activity against
a wide range of carbapenem-resistant isolates. The following tables summarize key
quantitative data from various studies.

Table 1: In Vitro Activity of Imipenem-Relebactam

. . | .

%

. Imipenem/R .
. Imipenem Susceptible
. Resistance elebactam

Organism . MIC50/90 to Reference

Mechanism MIC50/90 .

(ng/mL) Imipenem/R
(ng/mL)
elebactam
K. KPC-
_ , 16/ >128 0.25/1 >97%

pneumoniae producing
K.
pneumoniae

KPC-3 0.25/1 >97%
(ST258/KPC-
3)
K.
pneumoniae

KPC-3 0.25/1 >97%
(ST512/KPC-
3)

Carbapenem-
P. aeruginosa  non- 62.7%

susceptible

Note: Relebactam concentration is fixed at 4 pg/mL in these studies.

Table 2: Kinetic Parameters of Relebactam Inhibition of
KPC-2 3-Lactamase
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Parameter Value Unit Reference
k2/K (second-order
_ 24,750 M-1s—1
acylation rate)
k_off (slow off-rate
0.0002 s1

constant)

Acyl-enzyme complex  Stable for up to 24

stability hours

Table 3: Half Maximal Inhibitory Concentration (ICso) of

Relebactam against Class A B-lLactamases

Relebactam ICso

Avibactam ICso

Enzyme (nM) (nM) Reference
KPC-2 230 -910 3.4-29
CTX-M-15 230 -910 3.4-29
L2 230 -910 34-29
KPC-3 230 -910 3.4-29
KPC-4 230 -910 3.4-29

Experimental Protocols

The evaluation of relebactam's efficacy involves a range of in vitro and in vivo experimental

models.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

e Mueller-Hinton Broth (MHB)
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Imipenem and Relebactam powders

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Spectrophotometer

Procedure:

Prepare Stock Solutions: Dissolve imipenem and relebactam in the appropriate solvent to
create high-concentration stock solutions.

Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of imipenem in
MHB. In a parallel set of wells, perform the same dilutions of imipenem in MHB containing a
fixed concentration of relebactam (typically 4 pug/mL).

Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in sterile saline to match
the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this
suspension in MHB to achieve a final concentration of approximately 5 x 10> CFU/mL in
each well.

Inoculate Plates: Add the diluted bacterial inoculum to each well containing the antibiotic
dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Incubate the plates at 35 + 2°C for 16-20 hours in ambient air.

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits
visible bacterial growth.
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Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of antibiotics in an immunocompromised host.
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Procedure:

Animals: Use specific pathogen-free female ICR (CD-1) mice.

Neutropenia Induction: Induce neutropenia by administering cyclophosphamide
intraperitoneally. A common regimen is 150 mg/kg given 4 days prior to infection and 100
mg/kg one day before infection.

Bacterial Challenge: Prepare a mid-logarithmic phase culture of the test organism. Inject a
standardized bacterial suspension (e.g., 10° - 107 CFU/mL) intramuscularly into the posterior
thigh muscle.

Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer
imipenem, relebactam, the combination, or a vehicle control via an appropriate route (e.g.,
subcutaneous or intravenous).

Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize
the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform
serial dilutions for plating to determine the bacterial load (CFU/thigh). Efficacy is measured
by the change in logio CFU/thigh compared to the initial bacterial load and the control group.

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal activity of an antimicrobial agent over time.

Procedure:

Assay Setup: Prepare tubes with cation-adjusted Mueller-Hinton broth (CAMHB) containing
imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth
control tube without any antibiotic.

Inoculation: Inoculate each tube with a standardized bacterial suspension.

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points
(e.q., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and
plate them onto appropriate agar.
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o Colony Counting and Data Analysis: Incubate the plates for 18-24 hours and count the
colonies to determine the CFU/mL at each time point. Plot the logio CFU/mL versus time for
each condition. Synergy is often defined as a =2-logio decrease in CFU/mL between the
combination and its most active single agent at 24 hours.

Clinical Significance and Regulatory Status

The combination of imipenem, cilastatin, and relebactam is marketed as Recarbrio®. It was
approved by the U.S. Food and Drug Administration (FDA) on July 16, 2019. It is indicated for
the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal
infections (clAl), and hospital-acquired bacterial pneumonia and ventilator-associated bacterial
pneumonia (HABP/VABP) in adults with limited or no alternative treatment options. Clinical
trials have demonstrated that imipenem/cilastatin/relebactam is effective and well-tolerated for
these indications.

Conclusion

Relebactam represents a significant advancement in the fight against antimicrobial resistance.
By effectively inhibiting key p-lactamases, it restores the activity of imipenem against many
carbapenem-resistant Gram-negative pathogens. The data presented in this guide underscore
its potent in vitro and in vivo activity, and the detailed protocols provide a framework for its
continued evaluation and characterization in research settings. As carbapenem resistance
continues to spread, the rational use of 3-lactam/[3-lactamase inhibitor combinations like
imipenem/cilastatin/relebactam will be crucial in managing infections caused by these difficult-
to-treat pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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